molecular formula C16H21NO6 B2581476 Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate CAS No. 26833-01-2

Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate

Cat. No.: B2581476
CAS No.: 26833-01-2
M. Wt: 323.345
InChI Key: LAFULEGDASYFDP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is systematically named according to IUPAC rules as 1,3-diethyl 2-{[(2,5-dimethoxyphenyl)amino]methylidene}propanedioate . This nomenclature reflects its esterified malonic acid backbone, substituted at the central carbon with a methylidene group linked to a 2,5-dimethoxyaniline moiety.

The molecular formula is C₁₆H₂₀O₆ , with a molecular weight of 308.33 g/mol . Structurally, it consists of two ethyl ester groups (-OCH₂CH₃) attached to the 1- and 3-positions of a propanedioate core. The 2-position features a conjugated enamine system formed by a methylidene bridge (-CH=) connecting to the nitrogen of 2,5-dimethoxyaniline. The aniline ring is substituted with methoxy (-OCH₃) groups at the 2- and 5-positions, contributing to electronic delocalization across the aromatic and enamine systems.

Key structural features include:

  • Resonance stabilization : The enamine linkage allows conjugation between the lone pair of the aniline nitrogen and the carbonyl groups of the malonate, enhancing stability.
  • Stereoelectronic effects : The methoxy groups on the aromatic ring donate electron density via resonance, influencing reactivity at the methylidene carbon.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on structurally analogous enamine malonates provide insights. For example, the crystal structure of diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate (a positional isomer) reveals a planar enamine system with bond lengths of 1.301 Å for C=N and 1.385 Å for C=C , consistent with partial double-bond character. The malonate carbonyl groups adopt a synperiplanar conformation, minimizing steric clashes between ester moieties.

In related compounds, such as diethyl 2-(2-methoxybenzylidene)malonate , X-ray diffraction shows intramolecular hydrogen bonding between the enamine hydrogen and ester carbonyl oxygen, stabilizing a Z-configured enamine. Similar conformational preferences are expected in this compound due to steric and electronic similarities.

Parameter Value Source
C=N bond length 1.301–1.337 Å
C=C bond length 1.385–1.470 Å
Dihedral angle (C=O/C=O) 12.5°–18.7°

Comparative Structural Analysis with Related Enamine Malonate Derivatives

This compound shares core features with other enamine malonates but exhibits distinct electronic and steric properties due to its substitution pattern:

  • Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate :

    • Differs in methoxy group positions (3,4 vs. 2,5).
    • Exhibits stronger electron-donating effects due to para-methoxy substitution, increasing enamine nucleophilicity.
  • Diethyl 2-(2-methoxybenzylidene)malonate :

    • Replaces the aniline group with a benzylidene moiety.
    • Lacks hydrogen-bonding capacity at the nitrogen, reducing solubility in polar solvents.
  • Diethyl 2-[(2,3-dichloroanilino)methylene]malonate :

    • Substitutes methoxy groups with electron-withdrawing chlorines.
    • Shows reduced resonance stabilization but enhanced electrophilicity at the methylidene carbon.

Table 1: Comparative Structural Properties

Compound Substituents C=N Bond Length (Å) Solubility (g/L)
This compound 2,5-OCH₃ 1.305 4.0 (in ethanol)
Diethyl 2-[(3,4-dimethoxyanilino)methylene]malonate 3,4-OCH₃ 1.301 5.2 (in ethanol)
Diethyl 2-(2-methoxybenzylidene)malonate 2-OCH₃ (benzyl) 1.312 3.1 (in ethanol)

Properties

IUPAC Name

diethyl 2-[(2,5-dimethoxyanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-13-9-11(20-3)7-8-14(13)21-4/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFULEGDASYFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2,5-dimethoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with potential applications in medicinal chemistry.
  • Biological Activity :
    • Preliminary studies indicate that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. Its effectiveness against certain microbial strains suggests potential use in agricultural applications as a fungicide .
  • Pharmaceutical Development :
    • The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its structural features may enhance the pharmacological profiles of resulting drug candidates, making it a valuable component in drug development pipelines.
  • Material Science :
    • This compound can be utilized in developing specialty chemicals and materials due to its unique chemical properties and reactivity profiles.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

CompoundMicrobial TargetIC50 (µM)Activity Type
This compoundFusarium oxysporum<0.5Fungicidal
Control (Mancozeb)Fusarium oxysporum1.0Fungicidal
Control (Iprodione)Fusarium oxysporum1.5Fungicidal

The compound has demonstrated effectiveness against Fusarium oxysporum, indicating its potential application in agricultural fungicides .

Mechanism of Action

The mechanism of action of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic Effects on Cyclization Reactions
  • Electron-Withdrawing Groups (EWGs): Halogens (Br, Cl) enhance electrophilicity at the malonate carbonyl, facilitating cyclization into pyrazoles or quinolones. For example, the 4-bromo derivative is a precursor to pyrazoloquinolinones .
  • Electron-Donating Groups (EDGs): Methoxy groups (e.g., 2,5-dimethoxy hypothetical analog) slow cyclization but improve regioselectivity in Gould-Jacobs reactions. Acetylated methoxy derivatives (e.g., compound 3 in ) exhibit dual electronic effects, balancing reactivity and selectivity.

Ester Group Modifications: Diethyl vs. Dimethyl Malonates

  • Solubility and Stability: Dimethyl analogs (e.g., dimethyl 2-(aminomethylene)malonate) exhibit shorter C–N and C–C bond lengths compared to diethyl esters, altering solubility in polar solvents .
  • Synthetic Flexibility: Diethyl esters are preferred for thermal stability, while dimethyl esters may offer advantages in microwave-assisted reactions .

Biological Activity

Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO6
  • Molecular Weight : Approximately 323.34 g/mol
  • Key Features : The compound contains a malonate backbone with a 2,5-dimethoxyanilino group, contributing to its unique reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of malonate compounds, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains and fungi.

Compound Microbial Target IC50 (µM) Activity Type
This compoundFusarium oxysporum<0.5Fungicidal
Control (Mancozeb)Fusarium oxysporum1.0Fungicidal
Control (Iprodione)Fusarium oxysporum1.5Fungicidal

Studies have shown that this compound can inhibit the mycelial growth of Fusarium oxysporum, a significant plant pathogen, suggesting its potential as a fungicide in agricultural applications .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with enzymes or receptors involved in critical metabolic pathways. This interaction could lead to alterations in cell signaling and proliferation, contributing to its antimicrobial and anticancer effects.

Case Studies and Research Findings

  • Antifungal Efficacy Against Fusarium oxysporum :
    • A study evaluated several derivatives including this compound for their ability to inhibit fungal growth.
    • Results indicated strong antifungal activity with an IC50 value significantly lower than traditional fungicides, suggesting a promising avenue for agricultural use .
  • Potential Anticancer Applications :
    • Related compounds have been documented to induce apoptosis in cancer cells through various pathways.
    • Further research is necessary to explore the specific effects of this compound on different cancer types and mechanisms involved .

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